(Z)-9-oxabicyclo[6.1.0]non-4-ene
Overview
Description
(Z)-9-oxabicyclo[6.1.0]non-4-ene is a fascinating organic compound with the molecular formula C8H12O. It is an epoxide, characterized by a three-membered ring containing an oxygen atom, which makes it highly reactive. This compound is also known as 9-oxabicyclo[6.1.0]non-4-ene or (1.alpha.,4Z,8.alpha.)-5,6-epoxycyclooctene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene typically involves the epoxidation of cyclooctene derivatives. One common method is the reaction of cyclooctene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale epoxidation reactions using more efficient catalysts and reagents to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (Z)-9-oxabicyclo[6.1.0]non-4-ene undergoes various types of reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The epoxide can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids (e.g., m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like water, alcohols, or amines can be used, often in the presence of a catalyst or under specific conditions.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide.
Substituted Products: Various nucleophilic substitution reactions yield different functionalized products.
Scientific Research Applications
(Z)-9-oxabicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological systems.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form stable structures.
Mechanism of Action
(Z)-9-oxabicyclo[6.1.0]non-4-ene is similar to other epoxides, such as (E)-9-oxabicyclo[6.1.0]non-4-ene and 1,2-epoxy-5-cyclooctene. its unique stereochemistry and reactivity profile distinguish it from these compounds. The (Z)-isomer, in particular, exhibits different reactivity compared to the (E)-isomer due to the spatial arrangement of its atoms.
Comparison with Similar Compounds
(E)-9-oxabicyclo[6.1.0]non-4-ene
1,2-epoxy-5-cyclooctene
cis-Cyclooctene oxide
1,5-Cyclooctadiene monoepoxide
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Properties
IUPAC Name |
9-oxabicyclo[6.1.0]non-4-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPXWMSGJXUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CCC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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